Cas no 2845995-91-5 (Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate)
Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- BENZYL (4R)-4-METHYL-2,2-DIOXO-OXATHIAZOLIDINE-3-CARBOXYLATE
- PS-16076
- 2845995-91-5
- F85936
- Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate
-
- Inchi: 1S/C11H13NO5S/c1-9-7-17-18(14,15)12(9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1
- InChI Key: CKCJEQFMSMZKEV-SECBINFHSA-N
- SMILES: S1(N(C(=O)OCC2C=CC=CC=2)[C@H](C)CO1)(=O)=O
Computed Properties
- Exact Mass: 271.05144369g/mol
- Monoisotopic Mass: 271.05144369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 81.3Ų
Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1299254-1g |
benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate |
2845995-91-5 | 97% | 1g |
$130 | 2025-02-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB4024-1g |
benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate |
2845995-91-5 | 97% | 1g |
¥587.0 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1299254-1g |
benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate |
2845995-91-5 | 97% | 1g |
$130 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB4024-1.0g |
benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate |
2845995-91-5 | 97% | 1.0g |
¥587.0000 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1299254-1g |
benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate |
2845995-91-5 | 97% | 1g |
$130 | 2025-02-28 |
Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate
Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate (CAS No. 2845995-91-5): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate (CAS No. 2845995-91-5) is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxathiazolidines, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In this article, we will delve into the structural characteristics, synthetic methods, and recent research findings related to Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate.
Structural Characteristics: The structure of Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate is characterized by a five-membered oxathiazolidine ring with a benzyl ester group and a methyl substituent at the 4-position. The presence of the dioxo group (C=O) on the oxathiazolidine ring imparts significant stability and reactivity to the molecule. The chiral center at the 4-position (R configuration) is crucial for its biological activity and selectivity. The benzyl ester group adds further complexity and functionality to the molecule, making it an attractive target for synthetic and medicinal chemists.
Synthetic Methods: The synthesis of Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate has been explored through various routes, with a focus on achieving high yields and enantiomeric purity. One common approach involves the reaction of an appropriate amino acid derivative with a thionating agent followed by cyclization and esterification. For example, starting from L-cysteine methyl ester hydrochloride, the compound can be synthesized via a multi-step process involving protection of the amino group, thionation, cyclization to form the oxathiazolidine ring, and final esterification with benzyl alcohol. Recent advancements in asymmetric synthesis have also enabled the preparation of enantiomerically pure forms of this compound using chiral catalysts or auxiliaries.
Biological Activity: Recent studies have highlighted the potential therapeutic applications of Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it has been reported to exhibit potent anti-tumor activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. These findings suggest that Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate could be a promising lead compound for the development of new anti-inflammatory and anti-cancer drugs.
Clinical Trials: While Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate is still in the early stages of preclinical development, several ongoing studies are aimed at evaluating its safety and efficacy in animal models. Preliminary results from these studies have been encouraging, with no significant toxicity observed at therapeutic doses. Further clinical trials are planned to assess its potential as a treatment for inflammatory diseases and cancer in humans.
Future Directions: The future of Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate in medicinal chemistry looks promising. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its therapeutic index. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of this compound from bench to bedside.
In conclusion, Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate (CAS No. 2845995-91-5) is a promising compound with a unique structure and diverse biological activities. Its potential as an anti-inflammatory and anti-cancer agent makes it an exciting target for further research and development in medicinal chemistry.
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